molecular formula C22H29N5O B2699474 3-((1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline CAS No. 2309568-90-7

3-((1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline

Cat. No.: B2699474
CAS No.: 2309568-90-7
M. Wt: 379.508
InChI Key: VULVXELQQOHRAI-UHFFFAOYSA-N
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Description

Product Overview 3-((1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a chemical compound with the CAS Registry Number 2309568-90-7 . It has a molecular formula of C 22 H 29 N 5 O and a molecular weight of 379.50 g/mol . This compound is a complex synthetic molecule featuring a cinnoline core fused to a tetrahydro ring system, linked via an ether bond to a piperidine-substituted cyclobutylpyrimidine group . Chemical and Physical Properties Key computed physicochemical properties include a topological polar surface area of 64 Ų and an XLogP3 value of 3.7, indicating moderate lipophilicity . The structure has five rotatable bonds and zero hydrogen bond donors . Researchers can utilize this compound as a reference standard or as a building block in medicinal chemistry and drug discovery programs, particularly in the synthesis of more complex target molecules. For Research Use Only This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for use in human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c1-2-7-19-18(4-1)12-22(26-25-19)28-14-16-8-10-27(11-9-16)21-13-20(23-15-24-21)17-5-3-6-17/h12-13,15-17H,1-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULVXELQQOHRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC=NC(=C4)C5CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on various research findings.

The molecular formula of the compound is C17H24N4OC_{17}H_{24}N_{4}O with a molecular weight of approximately 300.4 g/mol. The structure includes a tetrahydrocinnoline core linked to a piperidine and pyrimidine moiety, contributing to its pharmacological properties.

PropertyValue
Molecular FormulaC17H24N4O
Molecular Weight300.4 g/mol
IUPAC NameThis compound
InChI KeyVZKSXOTZFWYQMX-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the piperidine and pyrimidine intermediates followed by their coupling with the tetrahydrocinnoline framework. Common reagents include cyclobutyl bromide and various solvents like dichloromethane.

Research indicates that compounds with similar structures often interact with specific biological targets such as enzymes or receptors. For instance, studies have shown that pyrimidine derivatives can inhibit cell proliferation in cancer cell lines by modulating key signaling pathways involved in tumor growth. The mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism.
  • Receptor Modulation : It could interact with cell surface receptors, altering cellular signaling cascades.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of similar compounds. For example, pyrimidine derivatives have been shown to exhibit significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Case Studies

  • Anticancer Studies : A series of derivatives related to this compound were tested for their antitumor effects. Results indicated that they could induce apoptosis in human cancer cells and inhibit tumor growth in vivo models.
  • Antifungal Activity : Research on piperidine-based compounds has demonstrated antifungal properties against resistant strains of Candida auris, suggesting potential applications in treating fungal infections .

Comparative Analysis

The biological activity of this compound can be compared with other known compounds:

Compound NameStructure FeaturesBiological Activity
ImatinibPyridine-pyrimidine derivativeTyrosine kinase inhibitor
SorafenibMulti-target kinase inhibitorUsed for liver and kidney cancers
PazopanibAromatic amine with piperazineInhibits multiple receptor tyrosine kinases

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name / ID Pyrimidine Substituent Core Structure Additional Features Molecular Weight Reference
Target Compound 6-Cyclobutyl Tetrahydrocinnoline Piperidinylmethoxy linker ~425.5 g/mol
3-((1-(6-Methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline 6-Methyl Tetrahydrocinnoline Piperidinylmethoxy linker ~380.4 g/mol
3-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline 4-Methylthiazole Tetrahydrocinnoline Thiazole ring 344.47 g/mol
EP 3 532 474 B1 Derivatives Cyclohexyl, Fluoro-benzamide Triazolo-pyridine Sulfonamide/Carbamoyl groups ~550–600 g/mol

Key Observations:

Pyrimidine Substituents: The cyclobutyl group in the target compound introduces greater steric hindrance and lipophilicity compared to the methyl group in . This may improve membrane permeability but could reduce solubility.

Core Modifications: The tetrahydrocinnoline core in the target compound and its analogs contrasts with the triazolopyridine core in EP 3 532 474 B1 derivatives . The latter’s fused triazole ring may enhance metabolic stability but reduce conformational flexibility.

Linker and Functional Groups: The piperidinylmethoxy linker is conserved across cinnoline analogs but varies in substituent bulkiness. For example, the thiazole-containing compound has a shorter linker, possibly limiting binding pocket accessibility. EP 3 532 474 B1 derivatives incorporate sulfonamide/carbamoyl groups, which are absent in the target compound. These groups are often used to modulate solubility and target selectivity .

Inferred Pharmacological Properties

Table 2: Hypothetical Activity Based on Structural Proxies

Compound Likely Target Class Potential Advantages Limitations
Target Compound Kinases (e.g., JAK, PI3K) Enhanced lipophilicity for CNS penetration Possible CYP450 inhibition due to cyclobutyl group
6-Methyl Analog Kinases or GPCRs Higher solubility Reduced target affinity vs. bulkier substituents
Thiazole Analog Enzymes with hydrophobic pockets Improved electron-withdrawing effects Lower molecular weight may reduce binding duration
EP 3 532 474 B1 Derivatives Proteases or nuclear receptors High specificity from sulfonamide groups Increased metabolic complexity

Discussion:

  • The cyclobutyl-pyrimidine moiety in the target compound is structurally analogous to inhibitors of Janus kinases (JAK) and phosphoinositide 3-kinases (PI3K), where bulky substituents improve selectivity against ATP-binding pockets .
  • In contrast, the methyl-pyrimidine analog may exhibit broader but weaker activity, as seen in early-stage kinase inhibitors with smaller substituents.
  • The thiazole-containing analog could target enzymes requiring π-π stacking or metal coordination, such as histone deacetylases (HDACs).

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